trans-3-Hydroxy-4-methylpiperidine hydrochloride
Overview
Description
trans-3-Hydroxy-4-methylpiperidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-4-methylpiperidine hydrochloride typically involves the reduction of 4-methylpiperidin-3-one using suitable reducing agents. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylpiperidin-3-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Hydroxy-4-methylpiperidine hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of trans-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxypiperidine: Lacks the methyl group at the 4-position.
4-Methylpiperidine: Lacks the hydroxyl group at the 3-position.
trans-4-Hydroxy-3-methylpiperidine: Similar structure but with different functional group positions.
Uniqueness: trans-3-Hydroxy-4-methylpiperidine hydrochloride is unique due to the presence of both a hydroxyl group and a methyl group in specific positions on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
trans-3-Hydroxy-4-methylpiperidine hydrochloride is a piperidine derivative that has garnered attention in biological research due to its potential therapeutic applications, particularly in neuropharmacology and other medical fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄ClNO
- Molecular Weight : Approximately 151.64 g/mol
- Appearance : White solid, soluble in water
The compound features a hydroxyl group at the third position and a methyl group at the fourth position of the piperidine ring, which significantly influences its biological properties and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. The hydroxyl and methyl groups enhance its binding affinity, allowing it to modulate the function of these targets effectively. Key mechanisms include:
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
- Enzyme Modulation : It can affect enzyme activity, potentially altering metabolic processes within cells.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Piperidinylpropanol | Piperidine ring with propanol side chain | Potential analgesic properties |
4-Hydroxypiperidine | Hydroxyl group at position 4 | Different pharmacological profile |
3-Hydroxypiperidine | Hydroxyl group at position 3 | May exhibit different central nervous system effects |
This compound is distinctive due to the combination of both hydroxyl and methyl groups at specific positions on the piperidine ring, which may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
- Neuropharmacological Studies : Research has demonstrated that piperidine derivatives can exhibit various effects on neurotransmitter systems. For example, studies indicate that modifications in piperidine structures can lead to significant changes in their binding affinities and biological activities .
- Therapeutic Applications : The compound has been explored for its potential in treating conditions such as anxiety and depression through modulation of neurotransmitter systems. In vitro studies have shown promising results regarding its efficacy in influencing serotonin and dopamine pathways .
- Antiviral Research : Although specific studies on this compound's antiviral capabilities are scarce, related compounds have demonstrated antiviral activity against various pathogens, suggesting a potential avenue for further exploration .
Properties
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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